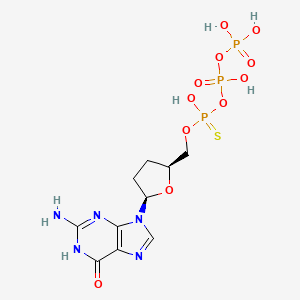

ddGTP|AS

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H16N5O11P3S |

|---|---|

Molecular Weight |

507.25 g/mol |

IUPAC Name |

[[(2S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O11P3S/c11-10-13-8-7(9(16)14-10)12-4-15(8)6-2-1-5(24-6)3-23-29(22,30)26-28(20,21)25-27(17,18)19/h4-6H,1-3H2,(H,20,21)(H,22,30)(H2,17,18,19)(H3,11,13,14,16)/t5-,6+,29?/m0/s1 |

InChI Key |

BWZOONOCZPJTJM-FBWOBCCMSA-N |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1COP(=S)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N |

Canonical SMILES |

C1CC(OC1COP(=S)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Dideoxyguanosine Triphosphate (ddGTP) in Chain Termination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dideoxyguanosine triphosphate (ddGTP), a synthetic analog of the natural deoxynucleoside triphosphate (dGTP), plays a pivotal role in the deliberate termination of DNA synthesis. Lacking the critical 3'-hydroxyl group necessary for the formation of a phosphodiester bond, the incorporation of ddGTP by a DNA polymerase effectively halts further elongation of the nascent DNA strand. This unique property has been harnessed in two primary scientific domains: as a cornerstone of the Sanger DNA sequencing method and as a therapeutic strategy in antiviral drug development. This technical guide provides an in-depth exploration of the core mechanisms of ddGTP-mediated chain termination, presents quantitative data on its interaction with various polymerases, details experimental protocols for its application, and visualizes the key pathways and workflows involved.

The Molecular Mechanism of ddGTP-Mediated Chain Termination

At the heart of ddGTP's function is its structural deviation from its natural counterpart, deoxyguanosine triphosphate (dGTP). Both molecules consist of a guanine base, a deoxyribose sugar, and a triphosphate group. However, ddGTP is a 2',3'-dideoxynucleotide, meaning it lacks a hydroxyl (-OH) group at both the 2' and 3' positions of the deoxyribose sugar. In contrast, dGTP possesses a 3'-hydroxyl group, which is essential for the DNA polymerase-catalyzed formation of a phosphodiester bond with the 5'-phosphate group of the incoming nucleotide during DNA synthesis.[1][2]

When ddGTP is incorporated into a growing DNA strand opposite a cytosine base in the template strand, the absence of the 3'-hydroxyl group prevents the DNA polymerase from adding the next nucleotide.[3][4] This inability to form a phosphodiester bond results in the irreversible termination of DNA chain elongation.[5] This principle of chain termination is the fundamental basis for the applications of ddGTP in both DNA sequencing and antiviral therapy.

Application in Sanger DNA Sequencing

The Sanger sequencing method, also known as the chain-termination method, was a revolutionary technique for determining the nucleotide sequence of DNA.[4][6] The method relies on the controlled interruption of in vitro DNA synthesis by the inclusion of dideoxynucleoside triphosphates (ddNTPs), including ddGTP.

In a typical Sanger sequencing reaction, a DNA template is replicated in the presence of a DNA polymerase, a primer, the four standard deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP), and a small concentration of a single type of ddNTP (e.g., ddGTP).[7] As the DNA polymerase extends the primer, it will occasionally incorporate the ddGTP instead of dGTP when it encounters a cytosine in the template strand. This incorporation immediately terminates the elongation of that particular DNA fragment.[4]

By running four separate reactions, each with a different ddNTP, a collection of DNA fragments of varying lengths is generated, with each fragment terminating at a specific base.[7] These fragments are then separated by size using gel electrophoresis, and the sequence can be read by identifying the terminal ddNTP of each fragment in order of increasing size.[4] Modern automated Sanger sequencing utilizes fluorescently labeled ddNTPs, allowing for the analysis of all four termination reactions in a single capillary electrophoresis run.[7]

Quantitative Data: Polymerase Incorporation of ddGTP

The efficiency with which a DNA polymerase incorporates ddGTP relative to dGTP is a critical factor in the success of Sanger sequencing. Different polymerases exhibit varying affinities and incorporation rates for ddNTPs. For instance, Taq DNA polymerase is known to incorporate ddGTP at a significantly higher rate than other ddNTPs.[8]

| Polymerase | Nucleotide | Km (μM) | kcat (s-1) | kcat/Km (μM-1s-1) | Reference |

| Taq Polymerase | dGTP | 33.3 | - | - | [9] |

| Taq Polymerase | ddCTP | 300 - 400 (IC50) | - | - | [9] |

| DNA Polymerase β | dGTP (mismatched) | 433 ± 72 | 5.7 ± 0.1 | 0.013 | [10] |

| DNA Polymerase β | dATP (matched) | 6.8 ± 0.5 | 42.9 ± 0.6 | 6.3 | [10] |

Note: Comprehensive, directly comparable kinetic data for ddGTP across multiple polymerases in a single study is limited. The table presents available data to illustrate the differences in nucleotide incorporation kinetics.

Experimental Protocol: Sanger DNA Sequencing

This protocol outlines the general steps for manual Sanger sequencing using ddGTP.

Materials:

-

Single-stranded DNA template

-

Sequencing primer

-

DNA polymerase (e.g., Klenow fragment or a thermostable polymerase)

-

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

-

Dideoxyguanosine triphosphate (ddGTP)

-

Reaction buffer

-

Stop solution (containing formamide and a tracking dye)

-

Polyacrylamide gel for electrophoresis

Procedure:

-

Annealing: Mix the single-stranded DNA template and the sequencing primer in the reaction buffer. Heat to 65°C for 2 minutes to denature any secondary structures and then cool slowly to room temperature to allow the primer to anneal to the template.

-

Sequencing Reactions: Prepare four separate reaction tubes, labeled "G", "A", "C", and "T".

-

To each tube, add the annealed template-primer mix, DNA polymerase, and the four dNTPs (one of which may be radioactively or fluorescently labeled for detection).

-

To the "G" tube, add a limiting amount of ddGTP. Similarly, add ddATP to the "A" tube, ddCTP to the "C" tube, and ddTTP to the "T" tube. The ratio of dNTP to ddNTP is crucial and typically around 100:1.[10]

-

Extension and Termination: Incubate the reactions at the optimal temperature for the DNA polymerase (e.g., 37°C for Klenow fragment) for 15-30 minutes. During this time, the polymerase will extend the primer, and chain termination will occur randomly at guanine residues in the "G" reaction.

-

Denaturation and Electrophoresis: Stop the reactions by adding the stop solution. Heat the samples to 95°C for 5 minutes to denature the DNA fragments.

-

Load the samples from the four reactions into separate lanes of a denaturing polyacrylamide gel.

-

Run the gel at a constant high voltage to separate the DNA fragments by size.

-

Visualization: After electrophoresis, visualize the DNA bands. If using radiolabeled nucleotides, this is done by autoradiography. For fluorescently labeled ddNTPs, a fluorescence scanner is used. The DNA sequence is read from the bottom of the gel to the top, corresponding to the 5' to 3' direction.[4]

Visualization: Sanger Sequencing Workflow

Application in Antiviral Drug Development

The principle of chain termination by ddGTP is also a powerful strategy in the development of antiviral drugs, particularly against retroviruses like the human immunodeficiency virus (HIV).[11] Retroviruses utilize an enzyme called reverse transcriptase to convert their RNA genome into DNA, which is then integrated into the host cell's genome.

Dideoxynucleoside analogs, including derivatives of ddGTP, can act as competitive inhibitors of viral reverse transcriptases.[12] Once phosphorylated to their triphosphate form within the host cell, these analogs are recognized by the viral reverse transcriptase and incorporated into the growing viral DNA chain. As with Sanger sequencing, the absence of a 3'-hydroxyl group on the incorporated analog prevents further chain elongation, thus terminating viral DNA synthesis and inhibiting viral replication.[11]

The selectivity of these drugs is crucial; they should be potent inhibitors of the viral polymerase while having minimal effect on the host cell's DNA polymerases to reduce toxicity.

Quantitative Data: Antiviral Activity of ddGTP Analogs

The efficacy of an antiviral drug is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the activity of a specific target (e.g., a viral enzyme) by 50%.

| Virus | Enzyme | ddGTP Analog | IC50 (μM) | Reference |

| HIV-1 | Reverse Transcriptase | ddGTP | Varies by study | [13] |

| Hepatitis B Virus | DNA Polymerase | Entecavir-TP (dGTP analog) | - | [14] |

| SARS-CoV-2 | RdRp | Remdesivir-TP | 1.0 | [15] |

Note: IC50 values can vary significantly depending on the specific analog, the viral strain, the cell type used in the assay, and the experimental conditions. The table provides illustrative examples.

Experimental Protocol: HIV Reverse Transcriptase Inhibition Assay

This protocol outlines a common method for determining the IC50 of a ddGTP analog against HIV reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(A)/oligo(dT) template-primer

-

Deoxynucleoside triphosphates (dATP, dTTP)

-

[³H]-dTTP (radiolabeled)

-

ddGTP analog (test compound)

-

Reaction buffer

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a series of microcentrifuge tubes, prepare reaction mixtures containing the reaction buffer, poly(A)/oligo(dT) template-primer, dATP, and [³H]-dTTP.

-

Inhibitor Addition: Add varying concentrations of the ddGTP analog to the reaction tubes. Include a control reaction with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding a known amount of HIV-1 reverse transcriptase to each tube.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes) to allow for DNA synthesis.

-

Precipitation: Stop the reactions by adding cold TCA. This will precipitate the newly synthesized radiolabeled DNA.

-

Filtration: Filter the contents of each tube through a glass fiber filter. The precipitated DNA will be retained on the filter, while unincorporated [³H]-dTTP will pass through.

-

Washing: Wash the filters with TCA and then ethanol to remove any remaining unincorporated radioactivity.

-

Scintillation Counting: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the amount of DNA synthesized. Plot the percentage of inhibition (relative to the no-inhibitor control) against the concentration of the ddGTP analog. The IC50 value is the concentration at which 50% inhibition is observed.[16][17]

Visualization: Mechanism of Antiviral Action

Conclusion

Dideoxyguanosine triphosphate is a powerful tool in molecular biology and medicine due to its ability to act as a specific chain terminator of DNA synthesis. Its application in Sanger sequencing has been instrumental in advancing our understanding of genomics, while its role as an antiviral agent continues to be a cornerstone of antiretroviral therapy. The continued study of the interactions between ddGTP analogs and various DNA polymerases is crucial for the development of more effective sequencing technologies and novel antiviral drugs with improved efficacy and reduced toxicity. This guide has provided a comprehensive overview of the fundamental principles, quantitative data, experimental protocols, and visual representations of the critical role of ddGTP in chain termination.

References

- 1. academic.oup.com [academic.oup.com]

- 2. sciex.com [sciex.com]

- 3. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation | Springer Nature Experiments [experiments.springernature.com]

- 4. Séquençage Sanger : étapes et méthode [sigmaaldrich.com]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Comparative kinetics of nucleotide analog incorporation by vent DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-based design of Taq DNA polymerases with improved properties of dideoxynucleotide incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mismatched and Matched dNTP Incorporation by DNA Polymerase β Proceed via Analogous Kinetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dynamic-biosensors.com [dynamic-biosensors.com]

- 12. mdpi.com [mdpi.com]

- 13. Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Noncompetitive Inhibition of Hepatitis B Virus Reverse Transcriptase Protein Priming and DNA Synthesis by the Nucleoside Analog Clevudine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development and evaluation of a simple and effective RT-qPCR inhibitory assay for detection of the efficacy of compounds towards HIV reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Dideoxynucleoside Triphosphates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dideoxynucleoside triphosphates (ddNTPs) are powerful molecular tools and therapeutic agents whose primary mechanism of action lies in the termination of DNA synthesis. By mimicking natural deoxynucleoside triphosphates (dNTPs), they act as substrates for DNA polymerases. However, the crucial absence of a 3'-hydroxyl group on the deoxyribose sugar moiety makes the formation of a subsequent phosphodiester bond impossible, leading to the irreversible cessation of DNA chain elongation. This chain-terminating property is the cornerstone of the Sanger DNA sequencing method and the basis for the antiviral activity of several nucleoside analog drugs. This guide provides a comprehensive overview of the molecular mechanism of ddNTPs, quantitative data on their interaction with DNA polymerases, detailed experimental protocols for their study, and a discussion of their broader cellular implications.

The Core Mechanism: Chain Termination

The fundamental mechanism of action of ddNTPs is their ability to act as chain-terminating inhibitors of DNA polymerases.[1][2] DNA synthesis proceeds through the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-alpha-phosphate of an incoming dNTP.[1] Dideoxynucleoside triphosphates are structurally analogous to dNTPs, allowing them to be recognized and incorporated by DNA polymerases.[3] However, they crucially lack the 3'-hydroxyl group, presenting a 3'-hydrogen instead.[4][5]

Once a ddNTP is incorporated into the growing DNA chain, the absence of the 3'-hydroxyl group prevents the nucleophilic attack required to form a phosphodiester bond with the next incoming dNTP.[1][2] This results in the immediate and irreversible termination of DNA strand elongation.[4][6]

Structural Comparison of dNTP and ddNTP

The critical difference between a dNTP and a ddNTP lies in the structure of the deoxyribose sugar.

| Nucleotide Type | 2'-Position | 3'-Position | Consequence for DNA Synthesis |

| Deoxynucleoside Triphosphate (dNTP) | -H | -OH | Allows for phosphodiester bond formation and chain elongation. |

| Dideoxynucleoside Triphosphate (ddNTP) | -H | -H | Prevents phosphodiester bond formation, causing chain termination.[4][5] |

Quantitative Analysis of ddNTP-Polymerase Interactions

The efficiency of ddNTP incorporation and the resulting chain termination are dependent on the specific DNA polymerase and the reaction conditions. Key kinetic parameters that describe this interaction include the Michaelis constant (Km), maximum reaction velocity (Vmax), catalytic rate constant (kcat), and the inhibitory constant (Ki).

| DNA Polymerase | Nucleotide | Km (µM) | kcat (s⁻¹) | Ki (µM) | IC₅₀ (µM) | Notes |

| Taq DNA Polymerase | dNTPs | 33.3 ± 2.5 | - | - | - | General Km for dNTPs.[7] |

| Taq DNA Polymerase | ddGTP | - | - | - | - | Incorporation is favored over other ddNTPs.[8] |

| Taq DNA Polymerase (F667Y mutant) | ddNTPs | - | - | - | - | Improved incorporation of all ddNTPs.[8] |

| Taq DNA Polymerase | ddCTP | - | - | - | 300 ± 100 | [7] |

| DNA Polymerase α (mouse myeloma) | ddNTPs | - | - | Varies | - | Competitive inhibition in the presence of Mn²⁺. Ki depends on the specific ddNTP and template.[9] |

| Klenow Fragment (exo⁻) | dNTPs | 0.51 - 0.86 | 2.5 - 3.3 | - | - | For correct dNTP incorporation during processive synthesis.[10] |

Note: The provided data is illustrative and gathered from multiple sources. Direct comparison of values should be made with caution due to varying experimental setups.

Experimental Protocols

Chain Termination Assay (Sanger Sequencing)

This protocol outlines the fundamental steps for a manual Sanger sequencing experiment. Modern automated sequencing utilizes fluorescently labeled ddNTPs in a single reaction, but the underlying principle remains the same.

Objective: To determine the nucleotide sequence of a DNA template.

Materials:

-

Single-stranded DNA template

-

Sequencing primer (complementary to the 3' end of the template)

-

DNA polymerase (e.g., Klenow fragment, Sequenase)

-

All four dNTPs (dATP, dGTP, dCTP, dTTP)

-

Four separate ddNTPs (ddATP, ddGTP, ddCTP, ddTTP)

-

Radioactively labeled dATP (e.g., [α-³⁵S]dATP) for visualization

-

Reaction buffer (containing Tris-HCl, MgCl₂, NaCl)

-

Stop solution (containing formamide, EDTA, and tracking dyes)

-

Polyacrylamide gel for electrophoresis

-

X-ray film and cassette

Methodology:

-

Reaction Setup: Prepare four separate reaction tubes, labeled 'A', 'T', 'C', and 'G'.

-

Master Mix Preparation: To each tube, add the DNA template, sequencing primer, DNA polymerase, and a mixture of all four dNTPs, including the radioactively labeled dATP.

-

ddNTP Addition: To the 'A' tube, add ddATP. To the 'T' tube, add ddTTP. To the 'C' tube, add ddCTP. To the 'G' tube, add ddGTP. The concentration of ddNTPs should be carefully optimized to be significantly lower than the dNTP concentration to allow for the generation of a range of fragment lengths.

-

Incubation: Incubate the reactions at the optimal temperature for the DNA polymerase (e.g., 37°C for Klenow fragment) for a defined period (e.g., 15-30 minutes).

-

Termination: Stop the reactions by adding the stop solution.

-

Denaturation: Heat the samples to denature the DNA fragments into single strands.

-

Gel Electrophoresis: Load the samples from the four reaction tubes into separate lanes of a denaturing polyacrylamide gel.

-

Visualization: After electrophoresis, expose the gel to X-ray film. The radioactive label will create a banding pattern.

-

Sequence Reading: Read the DNA sequence from the bottom of the gel upwards, with the lane indicating the terminating ddNTP.

Enzyme Kinetics Assay for ddNTP Incorporation

This protocol describes a steady-state kinetic analysis to determine the Km and Vmax for the incorporation of a specific ddNTP by a DNA polymerase.

Objective: To determine the kinetic parameters of ddNTP incorporation.

Materials:

-

DNA polymerase

-

Primer-template DNA substrate with a known sequence

-

A specific ddNTP of interest

-

The corresponding dNTP

-

Reaction buffer

-

Quenching solution (e.g., EDTA)

-

Method for detecting product formation (e.g., radiolabeling and gel electrophoresis, fluorescence)

Methodology:

-

Reaction Setup: Prepare a series of reaction tubes with a fixed concentration of DNA polymerase and primer-template DNA.

-

Substrate Variation: To each tube, add varying concentrations of the ddNTP of interest. A parallel set of reactions should be run with the corresponding dNTP for comparison.

-

Reaction Initiation and Termination: Initiate the reactions by adding the enzyme and incubate for a short, fixed time, ensuring that the reaction is in the initial linear range (less than 20% of the substrate is converted to product). Stop the reactions with a quenching solution.

-

Product Quantification: Separate the product (extended primer) from the substrate (unextended primer) using an appropriate method, such as denaturing polyacrylamide gel electrophoresis. Quantify the amount of product formed.

-

Data Analysis:

-

Plot the initial reaction velocity (rate of product formation) against the concentration of the ddNTP.

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

-

The catalytic efficiency (kcat/Km) can be calculated from these values.

-

Visualizing the Mechanism and Workflows

Mechanism of DNA Chain Elongation and Termination

References

- 1. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dideoxynucleotide - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Dideoxynucleotide chain termination oligonucleotides and their application [biosyn.com]

- 5. researchgate.net [researchgate.net]

- 6. Nucleotides for Chain termination Sequencing - Jena Bioscience [jenabioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | DNA polymerases drive DNA sequencing-by-synthesis technologies: both past and present [frontiersin.org]

- 9. Inhibition of DNA polymerase alpha by 2',3'-dideoxyribonucleoside 5'-triphosphates: effect of manganese ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

The Role of ddGTP in Sanger Sequencing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core function of 2',3'-dideoxyguanosine-5'-triphosphate (ddGTP) in Sanger sequencing, a cornerstone technology in molecular biology and genomics. We will delve into the molecular mechanisms, experimental protocols, and critical parameters that govern the successful application of this chain-terminating nucleotide.

Introduction: The Principle of Chain Termination

Sanger sequencing, also known as the chain-termination method, is a powerful technique for determining the nucleotide sequence of a DNA molecule.[1][2] The method relies on the enzymatic synthesis of a complementary DNA strand to a single-stranded template. The key to this process is the controlled interruption of DNA elongation by incorporating modified nucleotides called dideoxynucleoside triphosphates (ddNTPs).[1]

Each of the four ddNTPs (ddATP, ddCTP, ddGTP, and ddTTP) lacks the 3'-hydroxyl (-OH) group that is essential for the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate (dNTP).[3][4] When a DNA polymerase incorporates a ddNTP into the growing DNA strand, the absence of this 3'-OH group prevents further extension of the chain, leading to termination of the DNA synthesis at that specific nucleotide.[3][4]

The Specific Function of ddGTP

Within the context of Sanger sequencing, ddGTP plays a crucial role as a specific chain terminator for the nucleotide guanine (G). When a DNA polymerase encounters a cytosine (C) on the template strand, it will incorporate a guanosine triphosphate. In a Sanger sequencing reaction, this can be either a standard deoxyguanosine triphosphate (dGTP) or its dideoxy counterpart, ddGTP.

If dGTP is incorporated, the 3'-OH group remains available, and the DNA strand continues to elongate. However, if ddGTP is incorporated, the chain is terminated.[2] By including a carefully controlled ratio of dGTP to ddGTP in the sequencing reaction, a nested set of DNA fragments is generated, each terminating at a different guanine position in the newly synthesized strand.

In modern automated Sanger sequencing, each of the four ddNTPs is labeled with a different fluorescent dye.[2] This allows for the identification of the terminal nucleotide of each fragment by detecting the specific fluorescence emitted.

Quantitative Data in Sanger Sequencing

The success and quality of Sanger sequencing are highly dependent on the precise concentration and ratios of various reaction components. The following tables summarize key quantitative parameters.

Table 1: Recommended DNA Template and Primer Concentrations for Optimal Sanger Sequencing Results

| Template Type | Template Size | Recommended Template Concentration | Recommended Primer Concentration |

| Plasmid / Cosmid | 3–10 kb | 100–200 ng/µL | 3.2 pmol/µL |

| Plasmid / Cosmid | >10 kb | 200–500 ng/µL | 3.2 pmol/µL |

| PCR Product | 100–200 bp | 1–3 ng/µL | 1.0 pmol/µL |

| PCR Product | 200–500 bp | 3–10 ng/µL | 1.0 pmol/µL |

| PCR Product | 500–1000 bp | 5–20 ng/µL | 1.0 pmol/µL |

| PCR Product | >1000 bp | 10–40 ng/µL | 1.0 pmol/µL |

| Single-stranded DNA | N/A | 25–50 ng/µL | 0.5 pmol/µL |

Note: These are general guidelines, and optimization may be required based on the specific template and primer characteristics.

Table 2: Impact of ddNTP:dNTP Ratio on Sequencing Outcome

| ddNTP:dNTP Ratio | Expected Outcome |

| Too High | Increased frequency of chain termination, leading to a higher proportion of short fragments and reduced read length.[4] |

| Optimal | A balanced distribution of fragment lengths, allowing for long and accurate sequence reads. |

| Too Low | Decreased frequency of chain termination, resulting in a low signal for shorter fragments and difficulty in reading sequences close to the primer. |

A commonly cited optimal ratio of deoxynucleotide to dideoxynucleotide is approximately 100-fold.[1] For example, a reaction might contain 0.5mM dTTP and 0.005mM ddTTP.[1]

Table 3: Troubleshooting Common Sanger Sequencing Issues

| Issue | Potential Cause | Recommended Action |

| Low Signal Intensity | Insufficient template DNA; Poor primer annealing; Contaminants in the template DNA. | Increase template concentration; Redesign primer with optimal Tm; Purify template DNA. |

| Noisy Data (High Background) | Low template concentration; Salt contamination. | Increase template concentration; Purify template DNA. |

| Short Read Length | High ddNTP:dNTP ratio; Secondary structures in the template. | Optimize the ddNTP:dNTP ratio; Use sequencing enhancers (e.g., betaine). |

| Delayed Start of Readable Sequence | Primer-dimer formation. | Redesign the primer to avoid self-complementarity. |

Experimental Protocols

The following is a generalized protocol for automated Sanger sequencing using a cycle sequencing approach, based on commercially available kits like the BigDye™ Terminator v3.1 Cycle Sequencing Kit.

Template and Primer Preparation

-

Quantify Template DNA: Accurately determine the concentration of your plasmid or purified PCR product using a spectrophotometer or fluorometer.

-

Prepare Template-Primer Mix: In a microcentrifuge tube, prepare the template-primer mix according to the recommendations in Table 1. For a standard 20 µL reaction, a common setup is:

-

Template DNA: X µL (to final recommended amount)

-

Primer (3.2 pmol/µL): 1 µL

-

Nuclease-free water: to a final volume of 12 µL

-

Cycle Sequencing Reaction Setup

-

Prepare Reaction Mix: On ice, combine the following components in a PCR tube for each sequencing reaction:

-

BigDye™ Terminator v3.1 Ready Reaction Mix: 4 µL

-

5X Sequencing Buffer: 2 µL

-

Template-Primer Mix (from step 4.1): 12 µL

-

Nuclease-free water: 2 µL

-

Total Volume: 20 µL

-

-

Gently mix the components by pipetting and centrifuge briefly to collect the contents at the bottom of the tube.

Thermal Cycling

Perform cycle sequencing using a thermal cycler with the following program:

-

Initial Denaturation: 96°C for 1 minute

-

25-35 Cycles:

-

96°C for 10 seconds (Denaturation)

-

50°C for 5 seconds (Annealing)

-

60°C for 4 minutes (Extension)

-

-

Hold: 4°C

Post-Reaction Cleanup

Unincorporated dye terminators and salts must be removed before capillary electrophoresis. Common methods include:

-

Ethanol/EDTA Precipitation: A standard method involving precipitation of the DNA fragments.

-

Column Purification: Using commercially available spin columns designed for dye terminator removal.

-

Enzymatic Cleanup: Using enzymes like ExoSAP-IT to degrade unincorporated primers and dephosphorylate dNTPs.

Capillary Electrophoresis and Data Analysis

-

Resuspend the purified DNA fragments in a formamide-based loading solution.

-

Denature the fragments by heating at 95°C for 5 minutes, followed by rapid cooling on ice.

-

Load the samples onto an automated DNA sequencer (e.g., Applied Biosystems 3730xl).

-

Analyze the resulting electropherogram using sequencing analysis software. The software will automatically call the bases based on the detected fluorescent signals.

Visualizing the Sanger Sequencing Workflow

The following diagrams illustrate the core concepts and workflow of Sanger sequencing.

Caption: Molecular mechanism of ddGTP in Sanger sequencing.

Caption: Automated Sanger sequencing experimental workflow.

Conclusion

The function of ddGTP as a specific chain terminator for guanine is fundamental to the Sanger sequencing method. Understanding the principles of chain termination and the quantitative relationships between reaction components is paramount for obtaining high-quality, reliable DNA sequence data. The detailed protocols and troubleshooting guidance provided in this technical guide serve as a valuable resource for researchers, scientists, and drug development professionals employing this powerful and enduring technology.

References

- 1. Sanger sequencing - Wikipedia [en.wikipedia.org]

- 2. 桑格测序步骤与方法 [sigmaaldrich.com]

- 3. Calculating the optimum ddNTP:dNTP ratio in Sanger sequencing - The Science Snail [sciencesnail.com]

- 4. genetics - DNA Sequencing - Sanger termination method: What effects will more ddNTPs in solution have on the resolution on agarose gel via electrophoresis? - Biology Stack Exchange [biology.stackexchange.com]

The Core Principles of Antisense Oligonucleotide Technology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotide (ASO) technology represents a powerful therapeutic modality that allows for the targeted modulation of gene expression at the RNA level.[1] Unlike traditional small molecules or antibodies that target proteins, ASOs are short, synthetic, single-stranded nucleic acid analogs designed to bind to specific RNA sequences through Watson-Crick base pairing.[2][3] This interaction can be engineered to inhibit protein translation, modify pre-mRNA splicing, or induce RNA degradation, offering a versatile platform for treating a wide range of genetic and acquired diseases.[1][3] This technical guide provides an in-depth overview of the fundamental principles of ASO technology, including their mechanisms of action, chemical modifications, delivery strategies, and key experimental protocols for their evaluation.

Mechanisms of Action

ASOs exert their therapeutic effects through several distinct mechanisms, primarily categorized as those that induce degradation of the target RNA and those that sterically block molecular processes.

RNase H-Mediated Degradation

The most common mechanism for ASO-mediated gene silencing involves the recruitment of Ribonuclease H (RNase H), an endogenous enzyme that specifically cleaves the RNA strand of an RNA/DNA heteroduplex.[4] ASOs designed for this mechanism, known as "gapmers," typically consist of a central "gap" of deoxynucleotides flanked by modified ribonucleotides.[5] The DNA gap is necessary for RNase H recognition and cleavage of the target mRNA, while the modified wings provide nuclease resistance and increased binding affinity.[6]

Steric Hindrance

Steric-blocking ASOs function by physically obstructing the binding of cellular machinery to the target RNA, without inducing its degradation.[7] This mechanism can be harnessed for two primary applications:

-

Translation Arrest: ASOs can be designed to bind near the ribosome binding site or the start codon of an mRNA, thereby preventing the assembly of the ribosomal machinery and inhibiting protein translation.[8][9]

-

Splicing Modulation: By targeting splice sites or splicing regulatory elements (enhancers or silencers) on a pre-mRNA, ASOs can modulate the splicing process.[10] This can be used to correct aberrant splicing patterns that cause disease, for example, by promoting the exclusion (exon skipping) or inclusion of specific exons.[3]

Chemical Modifications

Unmodified oligonucleotides are susceptible to rapid degradation by nucleases and exhibit poor cellular uptake.[5] To overcome these limitations, ASOs are chemically modified to enhance their stability, binding affinity, and pharmacokinetic properties. These modifications are broadly classified into generations.

| Generation | Modification Type | Examples | Properties |

| First | Backbone | Phosphorothioate (PS) | Increased nuclease resistance, enhanced protein binding.[5][6] |

| Second | Sugar | 2'-O-Methyl (2'-OMe), 2'-O-Methoxyethyl (2'-MOE) | Increased binding affinity, enhanced nuclease resistance.[6][11] |

| Third | Sugar (Conformationally Locked) | Locked Nucleic Acid (LNA), constrained Ethyl (cEt) | Very high binding affinity, exceptional nuclease resistance.[6][12] |

| Other | Backbone Analogs | Peptide Nucleic Acid (PNA), Phosphorodiamidate Morpholino Oligomer (PMO) | Neutral backbone, high specificity, resistant to nucleases and proteases.[11] |

Delivery of Antisense Oligonucleotides

Effective delivery of ASOs to their target tissues and cells is a critical determinant of their therapeutic efficacy. Two main strategies are employed for ASO delivery:

-

Systemic Delivery: ASOs, particularly those with phosphorothioate modifications, can be administered systemically (e.g., subcutaneously or intravenously).[11] The PS backbone promotes binding to plasma proteins, which facilitates distribution to various tissues, with the liver and kidney being primary sites of accumulation.[6] To enhance delivery to specific cell types, ASOs can be conjugated to targeting ligands. A prominent example is the conjugation of N-acetylgalactosamine (GalNAc) to target asialoglycoprotein receptors on hepatocytes, leading to highly efficient uptake by the liver.[13]

-

Local Delivery: For diseases affecting the central nervous system (CNS) or the eye, local administration is often necessary as ASOs do not efficiently cross the blood-brain or blood-retina barriers.[2] Intrathecal or intracerebroventricular injection is used to deliver ASOs to the cerebrospinal fluid for broad distribution throughout the brain and spinal cord.[2] Intravitreal injection is employed for ocular delivery.

Experimental Protocols

Rigorous preclinical evaluation is essential to determine the efficacy and safety of ASO candidates. The following are detailed methodologies for key experiments.

In Vitro ASO Screening

Objective: To assess the ability of an ASO to modulate the expression of its target RNA in a cell-based assay.

1. Cell Culture and Plating:

-

Culture the chosen cell line (e.g., patient-derived fibroblasts, a relevant cancer cell line) in the appropriate growth medium.

-

For adherent cells, plate them the day before treatment to achieve 30-50% confluency. For suspension cells, plate them immediately before ASO addition.[1]

2. ASO Delivery:

-

Gymnotic Delivery (Naked Uptake): This method relies on the spontaneous uptake of ASOs by cells without the need for transfection reagents.[1][14]

-

Lipid-Mediated Transfection: This method uses cationic lipids to facilitate ASO entry into cells.

-

Dilute the ASO and the lipid transfection reagent separately in serum-free medium.

-

Combine the diluted ASO and lipid reagent and incubate to allow complex formation.

-

Add the ASO-lipid complexes to the cells and incubate for 4-6 hours before replacing with fresh growth medium.

-

3. Analysis of Target RNA Levels (for RNase H-mediated degradation):

-

RNA Extraction: After the incubation period, lyse the cells and extract total RNA using a commercial kit.

-

Quantitative Real-Time PCR (qRT-PCR):

-

Synthesize cDNA from the extracted RNA using a reverse transcriptase.

-

Perform qPCR using primers specific for the target transcript and a housekeeping gene (for normalization).

-

Calculate the relative expression of the target RNA in ASO-treated cells compared to control-treated cells (e.g., untreated or treated with a scrambled control ASO).[16]

-

4. Analysis of Splicing Modulation:

-

RT-PCR:

5. Analysis of Protein Levels:

-

Western Blotting:

-

Lyse the cells and quantify the total protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH, β-actin).

-

Incubate with a secondary antibody and detect the protein bands using an appropriate imaging system.

-

Quantify the relative protein levels.

-

In Vivo ASO Efficacy Studies

Objective: To evaluate the therapeutic efficacy and biodistribution of an ASO in an animal model of disease.

1. Animal Model and ASO Administration:

-

Select an appropriate animal model that recapitulates the human disease.

-

Administer the ASO via the desired route (e.g., intravenous, subcutaneous, intrathecal). Dosing frequency and concentration will depend on the ASO chemistry and the specific study.

2. Tissue Collection and Processing:

-

At the end of the study, euthanize the animals and collect the target tissues.

-

For RNA and protein analysis, tissues should be snap-frozen in liquid nitrogen or preserved in an RNA stabilization solution.

-

For biodistribution studies, tissues can be processed for analysis by methods such as quantitative PCR, ELISA, or mass spectrometry.[15]

3. Analysis of Target Engagement and Efficacy:

-

Perform qRT-PCR and Western blotting on tissue homogenates as described in the in vitro protocol to assess target knockdown or splicing modulation.

-

Evaluate relevant phenotypic or functional readouts of disease correction in the animal model.

RNase H Cleavage Assay

Objective: To directly measure the ability of a gapmer ASO to induce RNase H-mediated cleavage of a target RNA in vitro.

Protocol:

-

Prepare the RNA/DNA duplex: Anneal the target RNA oligonucleotide with the complementary gapmer ASO.

-

Set up the reaction: In a microfuge tube, combine the RNA/DNA duplex, RNase H reaction buffer, and nuclease-free water.

-

Initiate the reaction: Add RNase H enzyme to the reaction mixture.

-

Incubate: Incubate the reaction at 37°C for a specified time (e.g., 20 minutes).

-

Stop the reaction: Stop the reaction by adding EDTA.

-

Analyze the products: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis to visualize the cleaved RNA fragments.

Steric Blocking Assessment (Toeprinting Assay)

Objective: To determine if a steric-blocking ASO can inhibit the binding of the ribosome to the target mRNA. The toeprinting assay maps the position of the ribosome on the mRNA.[15]

Protocol:

-

In vitro translation: Set up an in vitro translation reaction using a cell-free extract (e.g., rabbit reticulocyte lysate) containing the target mRNA and the steric-blocking ASO.

-

Primer extension: After allowing time for ribosome binding, add a radiolabeled primer that binds downstream of the ASO target site and reverse transcriptase.

-

Termination of reverse transcription: The reverse transcriptase will extend the primer until it encounters the stalled ribosome, creating a "toeprint" of a specific length.

-

Analysis: Analyze the primer extension products on a sequencing gel alongside a sequencing ladder of the target mRNA to precisely map the position of the ribosome stall.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize quantitative data from selected preclinical and clinical studies of ASOs, illustrating their therapeutic potential across various diseases.

Table 1: Preclinical Efficacy of ASOs in Animal Models

| ASO Chemistry | Target | Disease Model | Animal | Efficacy Outcome | Reference |

| 2'-MOE Gapmer | HTT | Huntington's Disease | Mouse | >80% reduction in cortical HTT mRNA | [8] |

| PMO | DMD (exon 51) | Duchenne Muscular Dystrophy | Mouse | Restoration of dystrophin protein expression | [11] |

| cEt Gapmer | DMPK | Myotonic Dystrophy | Mouse | Correction of splicing defects and reduction of toxic RNA foci | [6] |

| 2'-MOE Gapmer | Mogat1 | Diet-induced Obesity | Mouse | Significant reduction in weight gain and hepatic triacylglycerol | |

| LNA Gapmer | Tradd | - | Mouse | Up to 5-fold greater potency than 2'-MOE ASO in reducing target mRNA | [8] |

Table 2: Clinical Efficacy of FDA-Approved ASO Therapeutics

| Drug Name (Generic) | ASO Chemistry | Target | Disease | Key Clinical Outcome | Reference |

| Nusinersen (Spinraza®) | 2'-MOE | SMN2 (splicing modulation) | Spinal Muscular Atrophy | Significant improvement in motor function scores | [1] |

| Inotersen (Tegsedi®) | 2'-MOE Gapmer | TTR | Hereditary Transthyretin Amyloidosis | Significant improvement in neuropathy impairment score and quality of life | |

| Eteplirsen (Exondys 51®) | PMO | DMD (exon 51 skipping) | Duchenne Muscular Dystrophy | Increased dystrophin protein levels in muscle biopsies | |

| Volanesorsen (Waylivra®) | 2'-MOE Gapmer | APOC3 | Familial Chylomicronemia Syndrome | Significant reduction in triglyceride levels | [16] |

| Tofersen (Qalsody™) | 2'-MOE Gapmer | SOD1 | Amyotrophic Lateral Sclerosis | Reduction in neurofilament light chain, a marker of neurodegeneration | [1] |

Conclusion

Antisense oligonucleotide technology has emerged as a clinically validated platform for the development of novel therapeutics. Through a deep understanding of their mechanisms of action, the strategic application of chemical modifications, and the development of effective delivery strategies, ASOs are being successfully translated from the laboratory to the clinic. The experimental protocols and quantitative data presented in this guide provide a framework for the preclinical evaluation of ASO candidates, a critical step in the journey to developing new medicines for patients with unmet medical needs. As research in this field continues to advance, further innovations in ASO design and delivery are anticipated to expand the therapeutic reach of this powerful technology.

References

- 1. Antisense Oligonucleotide Therapy for the Nervous System: From Bench to Bedside with Emphasis on Pediatric Neurology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antisense Drugs Make Sense for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Metabolism and Pharmacokinetics of Antisense Oligonucleotide Therapeutics: Typical Profiles, Evaluation Approaches, and Points to Consider Compared with Small Molecule Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antisense part III: chemistries [cureffi.org]

- 5. aumbiotech.com [aumbiotech.com]

- 6. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of steric blocking antisense oligonucleotides for the targeted inhibition of junction containing precursor microRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. metsol.com [metsol.com]

- 10. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Toeprinting assay - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. youtube.com [youtube.com]

- 16. scienceopen.com [scienceopen.com]

- 17. Drug Discovery Perspectives of Antisense Oligonucleotides [biomolther.org]

- 18. pure.psu.edu [pure.psu.edu]

- 19. Antisense Oligonucleotide Technologies to Combat Obesity and Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Technical Guide to the Chain-Terminating Properties of Dideoxynucleotides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dideoxynucleotides (ddNTPs), synthetic analogs of natural deoxynucleotides (dNTPs), are indispensable tools in molecular biology and medicine. Lacking the 3'-hydroxyl group essential for phosphodiester bond formation, their incorporation into a growing DNA strand by a DNA polymerase results in immediate and irreversible chain termination. This unique property forms the bedrock of Sanger sequencing, the gold-standard for DNA sequencing for decades, and has been ingeniously exploited in the development of potent antiviral and anticancer therapeutics. This technical guide provides an in-depth exploration of the core principles of ddNTP-mediated chain termination, detailing the underlying molecular mechanisms, experimental protocols for their characterization, and their application in drug development.

The Molecular Mechanism of Chain Termination

The canonical function of DNA polymerase is to catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate group of an incoming dNTP.[1][2] Dideoxynucleotides are structurally identical to their corresponding dNTPs, with the critical exception of a hydrogen atom replacing the hydroxyl group at the 3' position of the deoxyribose sugar.[2]

When a ddNTP is incorporated into the nascent DNA chain, the absence of the 3'-hydroxyl group presents a dead end for the DNA polymerase.[1][2] No further nucleotides can be added, leading to the termination of DNA synthesis.[2] This process is the cornerstone of the Sanger sequencing method, where the controlled, random incorporation of fluorescently labeled ddNTPs generates a nested set of DNA fragments, each terminating at a specific nucleotide.[3][4]

Quantitative Analysis of ddNTP Incorporation by DNA Polymerases

The efficiency with which a DNA polymerase incorporates a ddNTP relative to its natural dNTP counterpart is a critical parameter. This is typically quantified by determining the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) or the catalytic rate constant (kcat). A lower Km indicates a higher affinity of the polymerase for the nucleotide, while kcat represents the turnover number of the enzyme. The ratio kcat/Km provides a measure of the enzyme's catalytic efficiency.

Several factors influence the incorporation kinetics, including the specific DNA polymerase, the identity of the ddNTP, and the local sequence context. For instance, some DNA polymerases, like Taq polymerase, have been engineered to have a reduced discrimination between dNTPs and ddNTPs to improve sequencing results.[5]

Table 1: Steady-State Kinetic Parameters for Nucleotide Incorporation by DNA Polymerases

| DNA Polymerase | Nucleotide | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |

| Taq DNA Polymerase | dNTP | 10-50 | >100 | 2-10 | [6] |

| ddGTP | 74.5 | - | - | [6] | |

| ddATP | - | - | - | ||

| ddTTP | 32.1 | - | - | [6] | |

| ddCTP | - | - | - | ||

| HIV-1 Reverse Transcriptase | dTTP | 4.0 ± 0.1 | - | - | [7] |

| dNTPs (general) | Low µM range | - | - | [8] | |

| M-MuLV Reverse Transcriptase | dNTPs (general) | 13.8 ± 0.5 | - | - | [7][9] |

Experimental Protocols

Sanger Sequencing Chain Termination Assay (Manual Method)

This protocol outlines the fundamental steps for manual Sanger sequencing, a method that visually demonstrates the principle of ddNTP-based chain termination.

Materials:

-

Single-stranded DNA template

-

Sequencing primer (complementary to the 3' end of the template)

-

DNA polymerase (e.g., Klenow fragment)

-

Four deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP)

-

Four dideoxynucleotide triphosphates (ddATP, ddCTP, ddGTP, ddTTP)

-

Radioactively or fluorescently labeled dATP (e.g., [α-³²P]dATP)

-

Reaction buffer (containing Tris-HCl, MgCl₂, DTT)

-

Stop solution (containing formamide, EDTA, and tracking dyes)

-

Polyacrylamide gel (denaturing)

-

Electrophoresis apparatus

-

Autoradiography film or fluorescence imager

Procedure:

-

Reaction Setup: Prepare four separate reaction tubes, labeled 'G', 'A', 'T', and 'C'.

-

To each tube, add the single-stranded DNA template, sequencing primer, DNA polymerase, and all four dNTPs (with one being labeled).

-

To the 'G' tube, add a small amount of ddGTP. To the 'A' tube, add ddATP, and so on for the 'T' and 'C' tubes. The ratio of dNTP to ddNTP is crucial for generating a readable sequence.[10]

-

Chain Termination Reaction: Incubate the reactions at the optimal temperature for the DNA polymerase. During this time, the polymerase will extend the primer, incorporating dNTPs. Randomly, a ddNTP corresponding to the specific reaction tube will be incorporated, terminating the chain.[4]

-

Denaturation: After the incubation period, add the stop solution to each tube to terminate the reaction and denature the DNA fragments.

-

Gel Electrophoresis: Load the samples from the four reaction tubes into separate lanes of a denaturing polyacrylamide gel.[11]

-

Separation and Visualization: Apply an electric current to the gel. The negatively charged DNA fragments will migrate towards the positive electrode, with smaller fragments moving faster.[11] After electrophoresis, visualize the DNA bands by exposing the gel to autoradiography film (for radioactive labeling) or using a fluorescence imager.

-

Sequence Reading: The DNA sequence is read from the bottom of the gel upwards, with the lane in which a band appears indicating the identity of the terminal nucleotide.

DNA Polymerase Activity Assay (Fluorometric Method)

This protocol describes a non-radioactive method to measure DNA polymerase activity, which can be adapted to study the incorporation of ddNTPs.

Materials:

-

DNA polymerase to be assayed

-

Primed DNA template

-

Deoxynucleotide triphosphates (dNTPs)

-

Intercalating fluorescent dye (e.g., EvaGreen®)

-

Reaction buffer

-

Real-time qPCR instrument or a fluorescence plate reader

-

96-well white plate[12]

Procedure:

-

Reaction Master Mix Preparation: Prepare a master mix containing the reaction buffer, primed DNA template, dNTPs, and the fluorescent dye.

-

Enzyme Dilution: Prepare serial dilutions of the DNA polymerase.

-

Reaction Setup: In a 96-well white plate, add the master mix to each well. Then, add the different dilutions of the DNA polymerase to their respective wells. Include a no-enzyme control.

-

Fluorescence Measurement: Place the plate in a real-time qPCR instrument or a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the dye. Monitor the fluorescence increase over time at the optimal reaction temperature for the polymerase.[13]

-

Data Analysis: The rate of fluorescence increase is directly proportional to the DNA polymerase activity.[13] A standard curve can be generated using a polymerase with a known activity to quantify the activity of the unknown sample. To study ddNTP incorporation, the assay can be modified by including varying concentrations of ddNTPs in the reaction mix and observing the effect on the rate of DNA synthesis.

Applications in Drug Development

The chain-terminating property of ddNTPs has been a cornerstone in the development of antiviral and anticancer drugs. These therapeutic agents are typically nucleoside analogs that, once inside the cell, are phosphorylated to their active triphosphate form.

Antiviral Therapy

Many antiviral drugs are nucleoside analogs that act as chain terminators for viral polymerases, such as reverse transcriptases in retroviruses (e.g., HIV) or RNA-dependent RNA polymerases in other RNA viruses.[14][15] These viral enzymes often exhibit a higher affinity for the nucleoside analog triphosphates than the host cell's DNA polymerases, providing a therapeutic window.[15] The incorporation of the analog into the growing viral nucleic acid chain halts replication, thereby inhibiting viral propagation.[16][17]

Diagram 1: Antiviral Mechanism of a Nucleoside Analog

Caption: A nucleoside analog prodrug enters the host cell and is phosphorylated to its active triphosphate form, which then inhibits viral replication by causing chain termination.

Anticancer Therapy

In oncology, nucleoside analogs function as antimetabolites.[1][18] Rapidly dividing cancer cells have a high demand for dNTPs for DNA replication. Nucleoside analogs are taken up by these cells and, after conversion to their triphosphate form, are incorporated into the newly synthesized DNA.[19] This incorporation leads to chain termination and the stalling of replication forks, which in turn activates DNA damage response pathways and ultimately triggers apoptosis (programmed cell death) in the cancer cells.[1][19]

Diagram 2: Anticancer Mechanism of a Nucleoside Analog

Caption: A nucleoside analog is activated in a cancer cell, incorporated into DNA during replication, causing chain termination and activating DNA damage response pathways that lead to apoptosis.

Logical Workflow: Sanger Sequencing

The logical workflow of Sanger sequencing elegantly illustrates the practical application of ddNTP-mediated chain termination for determining the sequence of a DNA molecule.

Diagram 3: Sanger Sequencing Workflow

Caption: The Sanger sequencing workflow, from reaction setup through chain termination PCR to fragment analysis and sequence determination.

Conclusion

The chain-terminating property of dideoxynucleotides is a powerful principle that has revolutionized molecular biology and medicine. From elucidating the genetic code through Sanger sequencing to combating life-threatening diseases, the impact of ddNTPs is profound. A thorough understanding of their mechanism of action, the kinetics of their incorporation by various polymerases, and the cellular pathways they influence is essential for researchers and drug development professionals seeking to leverage these unique molecules for future innovations. The continued exploration of nucleoside analog chemistry and the intricate interplay with cellular machinery promises to yield even more sophisticated and effective therapeutic strategies.

References

- 1. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 2. byjus.com [byjus.com]

- 3. microbenotes.com [microbenotes.com]

- 4. cd-genomics.com [cd-genomics.com]

- 5. Structure-based design of Taq DNA polymerases with improved properties of dideoxynucleotide incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 8. baekkimlab.com [baekkimlab.com]

- 9. Decreased Km to dNTPs is an essential M-MuLV reverse transcriptase adoption required to perform efficient cDNA synthesis in One-Step RT-PCR assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calculating the optimum ddNTP:dNTP ratio in Sanger sequencing - The Science Snail [sciencesnail.com]

- 11. Sanger Sequencing: Introduction, Workflow, and Applications - CD Genomics [cd-genomics.com]

- 12. abcam.com [abcam.com]

- 13. biotium.com [biotium.com]

- 14. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of Action of Antiviral Drugs • Microbe Online [microbeonline.com]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

- 18. Nucleoside-based anticancer drugs: Mechanism of action and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Dawn of Chain Termination: A Technical Guide to the Discovery and Development of Dideoxynucleotides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discoveries and developmental milestones of dideoxynucleotides, from their initial chemical synthesis to their revolutionary applications in DNA sequencing and antiviral therapy. We will delve into the foundational research that established their role as chain-terminating inhibitors of DNA polymerases and their subsequent impact on molecular biology and medicine.

The Genesis of Dideoxynucleotides: From Chemical Curiosity to Biological Tool

The story of dideoxynucleotides begins not with a flash of biological insight, but with the quiet, methodical work of synthetic organic chemists. While Phoebus Levene and his contemporaries were diligently characterizing the components of nucleic acids, including the discovery of 2-deoxyribose in 1929, the synthesis of a nucleoside lacking both the 2' and 3' hydroxyl groups remained a synthetic challenge.[1] It wasn't until decades later that these molecules would be synthesized and their profound biological activities uncovered.

A pivotal moment in the history of dideoxynucleoside synthesis occurred in 1964, when Jerome Horwitz at the Barbara Ann Karmanos Cancer Institute and Wayne State University School of Medicine synthesized a novel thymidine analog: 3'-azido-3'-deoxythymidine, later known as zidovudine or AZT.[2][3] Originally intended as a potential anti-cancer agent, AZT's journey took an unexpected turn with the emergence of the HIV/AIDS pandemic.

Dideoxynucleotides as Chain Terminators: Revolutionizing DNA Sequencing

The unique structural feature of dideoxynucleotides—the absence of a 3'-hydroxyl group—renders them potent chain-terminating inhibitors of DNA polymerases. Once incorporated into a growing DNA strand, the lack of a 3'-OH prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate (dNTP), effectively halting DNA synthesis.

This property was ingeniously harnessed by Frederick Sanger and his colleagues at the Medical Research Council Laboratory of Molecular Biology in Cambridge, England. In their groundbreaking 1977 paper, they introduced a new method for DNA sequencing that utilized 2',3'-dideoxynucleoside triphosphates (ddNTPs) as specific chain-terminating inhibitors.[4][5][6] This technique, which became known as the Sanger sequencing method, was a monumental leap forward in molecular biology, enabling the rapid and accurate determination of DNA sequences for the first time.[7][8][9][10] The Human Genome Project, a monumental undertaking to sequence the entire human genome, was made possible by the automation and refinement of the Sanger sequencing method.[10]

Experimental Protocol: The Sanger Chain-Termination Sequencing Method

The following protocol is adapted from the original 1977 publication by Sanger, Nicklen, and Coulson.[4][5][6]

Materials:

-

Single-stranded DNA template

-

A short oligonucleotide primer complementary to a region of the template

-

DNA polymerase (e.g., Klenow fragment)

-

The four standard deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

-

One of the four 2',3'-dideoxynucleoside triphosphates (ddATP, ddCTP, ddGTP, or ddTTP) for each of the four separate reactions.

-

A radioactive or fluorescent label for the primer or one of the dNTPs.

-

Denaturing polyacrylamide gel for electrophoresis.

Procedure:

-

Reaction Setup: Four separate reaction mixtures are prepared, one for each of the four ddNTPs (A, C, G, T). Each reaction contains the single-stranded DNA template, the primer, DNA polymerase, and all four dNTPs. A small amount of one of the four ddNTPs is added to its respective reaction tube. The ratio of dNTP to ddNTP is critical; a common ratio is approximately 100:1 to ensure a distribution of fragment lengths.[5][7]

-

Primer Annealing and Extension: The primer is annealed to the template DNA. DNA polymerase then extends the primer, synthesizing a new DNA strand complementary to the template.

-

Chain Termination: During the extension process, the polymerase will occasionally incorporate a ddNTP instead of its corresponding dNTP. When this occurs, the chain is terminated. Because the incorporation of a ddNTP is a random event, a series of DNA fragments of different lengths is generated in each of the four reaction tubes, with each fragment ending in the specific ddNTP of that reaction.

-

Denaturation and Electrophoresis: The DNA fragments from each of the four reactions are denatured to single strands and then separated by size using high-resolution denaturing polyacrylamide gel electrophoresis. The four reactions are run in adjacent lanes on the gel.[7]

-

Sequence Reading: The separated DNA fragments are visualized (e.g., by autoradiography for radioactively labeled fragments or by fluorescence detection for fluorescently labeled fragments). The DNA sequence can then be read directly from the bottom of the gel upwards, with the band in each lane corresponding to the base at that position in the sequence.[9]

Quantitative Parameters for Sanger Sequencing

| Parameter | Value/Condition | Reference |

| Ratio of dNTP to ddNTP | Approximately 100:1 | [5][7] |

| Electrophoresis Matrix | Denaturing polyacrylamide-urea gel | [7] |

| Visualization | Autoradiography or UV light | [7] |

Dideoxynucleotides as Antiviral Agents: The Fight Against HIV

The emergence of the Human Immunodeficiency Virus (HIV) in the early 1980s spurred an urgent search for effective antiviral therapies. Recognizing that HIV is a retrovirus that relies on a unique enzyme, reverse transcriptase, to convert its RNA genome into DNA, researchers began to investigate inhibitors of this viral polymerase.

In 1985, a team of scientists including Hiroaki Mitsuya, Robert Yarchoan, and Samuel Broder at the National Cancer Institute, in collaboration with Janet Rideout from Burroughs-Wellcome, published a pivotal report on the potent anti-HIV activity of AZT in human T-cells.[4] This discovery marked a turning point in the fight against AIDS, as it demonstrated that a drug could effectively inhibit the replication of the virus.[4][11]

The mechanism of action of AZT was further elucidated in 1986 by Phillip Furman and his colleagues. They showed that AZT is phosphorylated in the cell to its active triphosphate form, AZT-triphosphate (AZT-TP).[12][13] AZT-TP then acts as a competitive inhibitor of HIV reverse transcriptase and, more importantly, as a chain terminator upon its incorporation into the growing viral DNA chain.[12][13]

Cellular and Viral Signaling Pathway of Zidovudine (AZT)

The following diagram illustrates the mechanism of action of zidovudine as an anti-HIV agent.

References

- 1. Zidovudine or Azidothymidine (AZT) | Embryo Project Encyclopedia [embryo.asu.edu]

- 2. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 3. pnas.org [pnas.org]

- 4. dideoxy Sequencing of DNA [bio.davidson.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sanger sequencing - Wikipedia [en.wikipedia.org]

- 7. microbenotes.com [microbenotes.com]

- 8. Sanger Sequencing Steps & Method [sigmaaldrich.com]

- 9. cd-genomics.com [cd-genomics.com]

- 10. Inhibition of the initiation of HIV-1 reverse transcription by 3'-azido-3'-deoxythymidine. Comparison with elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Zidovudine | PPTX [slideshare.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological evaluation of prodrugs of zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]

ddGTP as an Inhibitor of DNA Polymerase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dideoxyguanosine triphosphate (ddGTP) is a potent chain-terminating inhibitor of DNA polymerases. Its unique molecular structure, lacking a 3'-hydroxyl group, prevents the formation of a phosphodiester bond with the incoming nucleotide, thereby halting DNA synthesis. This property has made ddGTP an indispensable tool in molecular biology, most notably as a key component in Sanger DNA sequencing. Beyond its utility in sequencing, ddGTP and other dideoxynucleotides serve as important molecules for studying the kinetics and mechanisms of DNA polymerases and hold relevance in the development of antiviral and anticancer therapies. This technical guide provides an in-depth overview of ddGTP's mechanism of action, its differential effects on various DNA polymerases, detailed experimental protocols for assessing its inhibitory properties, and a discussion of its role in inducing cellular responses to DNA replication stress.

Mechanism of Action: A Chain Termination Strategy

The inhibitory effect of ddGTP is rooted in its structure as a dideoxynucleotide. Unlike its natural counterpart, deoxyguanosine triphosphate (dGTP), ddGTP lacks a hydroxyl group at the 3' position of the deoxyribose sugar.[1] DNA polymerases catalyze the formation of a phosphodiester bond by linking the 5'-phosphate group of an incoming nucleotide to the free 3'-hydroxyl group of the growing DNA strand.[1] When a DNA polymerase incorporates ddGTP into a nascent DNA strand, the absence of this 3'-hydroxyl group renders the strand incapable of further elongation.[1] This event leads to the termination of DNA synthesis.[1]

This mechanism of "chain termination" is the cornerstone of the Sanger sequencing method, which revolutionized the field of genetics.[2][3][4] By including a low concentration of ddGTP in a DNA synthesis reaction, a population of DNA fragments is generated, each terminating at a different guanine base position.[2]

Differential Inhibition of DNA Polymerases

The inhibitory potency and substrate efficiency of ddGTP vary significantly among different types of DNA polymerases. This differential susceptibility is influenced by the specific structural features of the enzyme's active site.

2.1. Eukaryotic DNA Polymerases

-

DNA Polymerase α: The activity of DNA polymerase α can be strongly inhibited by ddGTP, particularly in the presence of manganese ions (Mn2+).[5] The inhibition is competitive with dGTP, suggesting that ddGTP binds to the same active site.[5] The inhibition constant (Ki) for ddGTP with DNA polymerase α varies depending on the specific template-primer combination and the concentration of the natural substrate.[5]

-

DNA Polymerase β and γ: In contrast to DNA polymerase α, DNA polymerases β and γ are generally more sensitive to dideoxynucleotides.[6] DNA polymerase β is known to be involved in the base excision repair (BER) pathway, a critical process for repairing damaged DNA bases.[7][8][9] The incorporation of chain-terminating analogs like ddGTP can disrupt this repair process.

2.2. Prokaryotic and Viral DNA Polymerases

-

Taq DNA Polymerase: Thermus aquaticus (Taq) DNA polymerase, a thermostable enzyme widely used in polymerase chain reaction (PCR), exhibits a notable preference for incorporating ddGTP over other ddNTPs.[10][11] Structural analyses have revealed that a specific interaction between an arginine residue (Arg-660) in the Taq polymerase active site and the guanine base of ddGTP is responsible for this enhanced incorporation rate.[10][11]

-

Viral DNA Polymerases: The DNA polymerases of certain viruses can also be inhibited by ddGTP and other nucleotide analogs. This susceptibility is a key principle behind many antiviral therapies. For instance, the triphosphate form of the acyclovir, a guanosine analog, is a known inhibitor of herpes virus DNA polymerases.[12]

Quantitative Inhibition Data

The following table summarizes the available quantitative data on the inhibition of various DNA polymerases by ddGTP. It is important to note that direct comparative values under identical experimental conditions are often limited in the literature.

| DNA Polymerase | Organism/Virus | Inhibition Type | Ki Value | IC50 Value | Conditions | Reference(s) |

| DNA Polymerase α | Mouse Myeloma | Competitive | Varies | - | Presence of Mn2+ | [5] |

| DNA Polymerase δ | Human Placenta | Poor Inhibition | - | ~100 µM (for analog) | - | [13] |

Note: Data for specific Ki or IC50 values for ddGTP are not always readily available in a comparative format. The values can be highly dependent on the experimental conditions, including the template-primer sequence and the concentration of the competing dNTP.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the inhibitory effects of ddGTP on DNA polymerases.

Radioisotope-Based DNA Polymerase Inhibition Assay

This traditional method measures the incorporation of a radiolabeled deoxynucleotide triphosphate (dNTP) into newly synthesized DNA in the presence and absence of the inhibitor.

Materials:

-

Purified DNA polymerase

-

Template-primer DNA (e.g., poly(dA)-oligo(dT))

-

Reaction buffer (containing Tris-HCl, MgCl2, DTT)

-

dNTP mix (dATP, dCTP, dTTP)

-

[α-³²P]dGTP or [³H]dGTP

-

ddGTP (inhibitor)

-

Stop solution (e.g., EDTA)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Trichloroacetic acid (TCA), cold

-

Ethanol

-

Scintillation cocktail

-

Liquid scintillation counter

Protocol:

-

Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. A typical reaction (25-50 µL) contains the reaction buffer, template-primer DNA, dNTPs (excluding dGTP), and the radiolabeled dGTP at a specific concentration.

-

Inhibitor Addition: Add varying concentrations of ddGTP to the experimental tubes. Include a control tube with no ddGTP.

-

Enzyme Addition: Initiate the reaction by adding the purified DNA polymerase to each tube.

-

Incubation: Incubate the reactions at the optimal temperature for the specific DNA polymerase (e.g., 37°C for mammalian polymerases, 72°C for Taq polymerase) for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reactions by adding an excess of the stop solution (EDTA).

-

Precipitation: Precipitate the newly synthesized DNA by adding cold TCA.

-

Filtration: Collect the precipitated DNA on glass fiber filters by vacuum filtration.[14]

-

Washing: Wash the filters with cold TCA and then with ethanol to remove unincorporated nucleotides.[14]

-

Scintillation Counting: Dry the filters, place them in scintillation vials with a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[14]

-

Data Analysis: Calculate the percentage of inhibition for each ddGTP concentration compared to the control without the inhibitor. Determine the IC50 value, which is the concentration of ddGTP required to inhibit 50% of the DNA polymerase activity.

Fluorescence-Based DNA Polymerase Inhibition Assay

This method offers a non-radioactive alternative and is suitable for high-throughput screening. One common approach utilizes a fluorescent DNA intercalating dye that shows increased fluorescence upon binding to double-stranded DNA (dsDNA).

Materials:

-

Purified DNA polymerase

-

Template-primer DNA

-

Reaction buffer

-

dNTP mix (dATP, dCTP, dGTP, dTTP)

-

ddGTP (inhibitor)

-

Fluorescent dsDNA-binding dye (e.g., PicoGreen®, SYBR Green I)

-

Microplate reader with fluorescence detection capabilities

-

96-well or 384-well plates

Protocol:

-

Reaction Setup: In a microplate, prepare reaction mixtures containing the reaction buffer, template-primer DNA, and dNTPs.

-

Inhibitor Addition: Add serial dilutions of ddGTP to the wells. Include control wells with no inhibitor (positive control) and no enzyme (negative control).

-

Enzyme Addition: Start the reaction by adding the DNA polymerase to all wells except the negative control.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme for a set time.

-

Dye Addition and Measurement: Add the fluorescent dsDNA-binding dye to each well.[15] The amount of dsDNA produced is proportional to the DNA polymerase activity and can be quantified by measuring the fluorescence intensity (e.g., excitation at ~480 nm and emission at ~520 nm for SYBR Green I).[15]

-

Data Analysis: Calculate the percentage of inhibition based on the reduction in fluorescence in the presence of ddGTP compared to the positive control. Determine the IC50 value.

Sanger Sequencing (Chain Termination Method)

This protocol outlines the classical method for determining a DNA sequence using ddGTP as a chain terminator.

Materials:

-

Single-stranded DNA template

-

Sequencing primer

-

DNA polymerase (e.g., Klenow fragment, Taq polymerase, or a modified version)

-

Four separate reaction tubes, each containing:

-

All four dNTPs (dATP, dCTP, dGTP, dTTP)

-

A radiolabeled dNTP (e.g., [α-³²P]dATP) or a fluorescently labeled primer

-

One of the four ddNTPs (ddATP, ddCTP, ddGTP, or ddTTP) in a limited concentration.

-

-

Stop solution (e.g., formamide, EDTA, and tracking dyes)

-

Polyacrylamide gel for electrophoresis (denaturing)

-

Electrophoresis apparatus

-

Autoradiography film or fluorescence detector

Protocol:

-

Reaction Setup: Prepare four separate reaction tubes, labeled 'G', 'A', 'T', and 'C'. To the 'G' tube, add all the necessary components for DNA synthesis plus ddGTP. Similarly, add ddATP to the 'A' tube, ddTTP to the 'T' tube, and ddCTP to the 'C' tube.[2]

-

Incubation: Incubate the reactions to allow the DNA polymerase to synthesize new DNA strands. Chain termination will occur randomly whenever a ddNTP is incorporated.

-

Denaturation: Stop the reactions and denature the DNA fragments by adding the stop solution and heating.

-

Gel Electrophoresis: Load the samples from the four reaction tubes into separate lanes of a denaturing polyacrylamide gel. This separates the DNA fragments based on their size, with single-nucleotide resolution.[16]

-

Detection: Visualize the separated fragments. For radioactively labeled fragments, this is done by exposing the gel to X-ray film (autoradiography).[16] For fluorescently labeled fragments, a detector scans the gel to read the fluorescence.

-

Sequence Reading: The DNA sequence is read from the bottom of the gel upwards. The lane in which a band appears indicates the identity of the terminal ddNTP, and thus the nucleotide at that position in the sequence.[2]

Cellular Implications and Signaling Pathways

The inhibition of DNA polymerases by ddGTP and other nucleotide analogs has significant consequences for cellular processes, particularly in the context of cancer and viral infections where rapid DNA replication is a hallmark. The accumulation of terminated DNA strands can trigger a DNA damage response (DDR).[17]